molecular formula C19H23ClN6O2S2 B10922966 N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine

N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10922966
M. Wt: 467.0 g/mol
InChI Key: JNCYXCMRGWCEIA-UHFFFAOYSA-N
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Description

“N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(ETHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(ETHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE” typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazole ring: Starting from appropriate hydrazine and diketone precursors.

    Introduction of the 2-chlorobenzyl group: Via nucleophilic substitution reactions.

    Synthesis of the 1,3,4-thiadiazole ring: Using thiosemicarbazide and appropriate carboxylic acid derivatives.

    Coupling of the piperidine and ethylsulfonyl groups: Through amide bond formation or similar coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation as a potential therapeutic agent due to its complex structure and functional groups.

    Biochemistry: Study of its interactions with biological molecules and pathways.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Industry: Potential development into a drug candidate or a tool for drug discovery.

Mechanism of Action

The mechanism of action for “N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(ETHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE” would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition or activation: Binding to active sites or allosteric sites of enzymes.

    Receptor modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA binding: Potential interactions with nucleic acids affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(METHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE
  • **N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(PROPYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE

Uniqueness

The uniqueness of “N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(ETHYLSULFONYL)-3-PIPERIDYL]-1,3,4-THIADIAZOL-2-YL}AMINE” lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H23ClN6O2S2

Molecular Weight

467.0 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-(1-ethylsulfonylpiperidin-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C19H23ClN6O2S2/c1-2-30(27,28)26-10-5-7-15(13-26)18-22-23-19(29-18)21-17-9-11-25(24-17)12-14-6-3-4-8-16(14)20/h3-4,6,8-9,11,15H,2,5,7,10,12-13H2,1H3,(H,21,23,24)

InChI Key

JNCYXCMRGWCEIA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl

Origin of Product

United States

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